Chlorpropamide

Description

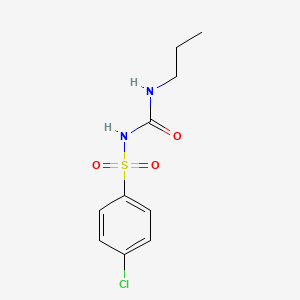

Chlorpropamide is an N-sulfonylurea that is urea in which a hydrogen attached to one of the nitrogens is substituted by 4-chlorobenzenesulfonyl group and a hydrogen attached to the other nitrogen is substituted by propyl group. This compound is a hypoglycaemic agent used in the treatment of type 2 (non-insulin-dependent) diabetes mellitus not responding to dietary modification. It has a role as a hypoglycemic agent and an insulin secretagogue. It is a N-sulfonylurea and a member of monochlorobenzenes.

This compound is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin. Sulfonylureas increase both basal insulin secretion and meal-stimulated insulin release. Medications in this class differ in their dose, rate of absorption, duration of action, route of elimination and binding site on their target pancreatic β cell receptor. Sulfonylureas also increase peripheral glucose utilization, decrease hepatic gluconeogenesis and may increase the number and sensitivity of insulin receptors. Sulfonylureas are associated with weight gain, though less so than insulin. Due to their mechanism of action, sulfonylureas may cause hypoglycemia and require consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated and malnourished individuals. This compound is not recommended for the treatment of NIDDM as it increases blood pressure and the risk of retinopathy (UKPDS-33). Up to 80% of the single oral dose of chlorpropramide is metabolized, likely in the liver; 80-90% of the dose is excreted in urine as unchanged drug and metabolites. Renal and hepatic dysfunction may increase the risk of hypoglycemia.

This compound is a Sulfonylurea.

This compound is a long-acting, first-generation sulfonylurea with hypoglycemic activity. Compared to other sulfonylureas, this compound has an increased risk of prolonged hypoglycemia because of its long half-life.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1958 and is indicated for type 2 diabetes mellitus and diabetes mellitus.

A sulfonylurea hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus not responding to dietary modification. (From Martindale, The Extra Pharmacopoeia, 30th ed, p277)

See also: Tolbutamide (related); Tolazamide (related); Glipizide (related) ... View More ...

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWGIWYCVPQPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Record name | CHLOROPROPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020322 | |

| Record name | Chlorpropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropamide is a white crystalline powder with a slight odor. (NTP, 1992), Solid | |

| Record name | CHLOROPROPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>41.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 57 °F (NTP, 1992), 2.2 mg/ml in water @ pH 6; practically insol in water @ pH 7.3; sol in alcohol; moderately sol in chloroform; sparingly sol in ether, benzene, In water, 258 mg/l @ 37 °C, 1.57e-01 g/L | |

| Record name | SID855559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CHLOROPROPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpropamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from dil ethanol, WHITE, CRYSTALLINE POWDER, White, crystalline powder | |

CAS No. |

94-20-2 | |

| Record name | CHLOROPROPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpropamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpropamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorpropamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorpropamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpropamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTM2C3IL2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpropamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 to 264 °F (NTP, 1992), 129.2-129.8, 127-129 °C, 127 - 129 °C | |

| Record name | CHLOROPROPAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpropamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPROPAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpropamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Chlorpropamide on Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of chlorpropamide, a first-generation sulfonylurea, on pancreatic beta-cells. It delves into the core principles of how this compound triggers insulin secretion, detailing its interaction with the ATP-sensitive potassium (K-ATP) channel. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the intricate signaling pathways involved.

Introduction

This compound is an oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus.[1][2] It belongs to the first generation of sulfonylurea drugs, which primarily exert their glucose-lowering effects by stimulating insulin release from pancreatic beta-cells.[1][2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the development of novel therapeutics targeting insulin secretion pathways. This guide offers a detailed exploration of this compound's interaction with its molecular target and the subsequent cellular events leading to insulin exocytosis.

Molecular Target and Binding Characteristics

The primary molecular target of this compound and other sulfonylureas in the pancreatic beta-cell is the ATP-sensitive potassium (K-ATP) channel.[2][3] This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][5]

This compound binds to the SUR1 subunit of the K-ATP channel.[6] This binding is thought to occur at a high-affinity site, which is distinct for different classes of sulfonylureas.[7] While specific binding affinity (Kd) values for this compound are not consistently reported in recent literature, comparative studies with other sulfonylureas provide context for its potency. First-generation sulfonylureas generally exhibit lower potency compared to second-generation agents like glibenclamide.[1]

Table 1: Comparative Binding Affinities and Potencies of Sulfonylureas

| Compound | Generation | Target | Binding Affinity (Kd) | K-ATP Channel Inhibition (IC50) | Insulin Secretion (EC50) |

| This compound | First | SUR1 | Data not readily available | Data not readily available | Data not readily available |

| Tolbutamide | First | SUR1 | ~1 µM | ~5 µM | ~10-100 µM |

| Glibenclamide | Second | SUR1 | ~0.1-1 nM | ~1-10 nM | ~1-10 nM |

Note: The provided values for Tolbutamide and Glibenclamide are approximate and can vary depending on the experimental conditions and cell types used. Specific quantitative data for this compound is not consistently available in the reviewed literature, reflecting its reduced use in current research compared to second-generation sulfonylureas.

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to the SUR1 subunit initiates a cascade of events within the pancreatic beta-cell, culminating in the secretion of insulin. This signaling pathway is independent of glucose metabolism but is potentiated by it.

The key steps are as follows:

-

Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[6]

-

K-ATP Channel Closure: This binding event allosterically inhibits the K-ATP channel, causing it to close.[2][3]

-

Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the cell and subsequent depolarization of the beta-cell membrane.[2][3]

-

Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).[2][3]

-

Increased Intracellular Calcium: The opening of VGCCs allows for a rapid influx of calcium ions (Ca2+) from the extracellular space, leading to a significant increase in the intracellular calcium concentration.[2][3]

-

Insulin Granule Exocytosis: The rise in intracellular calcium triggers the fusion of insulin-containing secretory granules with the plasma membrane, resulting in the exocytosis and release of insulin into the bloodstream.[2][3]

Experimental Protocols

The study of this compound's effect on pancreatic beta-cells involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Pancreatic Islet Isolation

Objective: To isolate viable pancreatic islets from rodent models for subsequent in vitro studies.

Materials:

-

Collagenase P solution (e.g., Roche)

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Ficoll-Paque or similar density gradient medium

-

Surgical instruments (scissors, forceps)

-

Syringes and needles (27-30G)

-

Centrifuge

Protocol:

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Expose the common bile duct and cannulate it with a fine-gauge needle.

-

Pancreatic Digestion: Perfuse the pancreas with cold collagenase P solution through the bile duct until the pancreas is fully distended.

-

Tissue Harvest: Carefully dissect the inflated pancreas and place it in a conical tube on ice.

-

Incubation: Incubate the pancreas in a 37°C water bath for a duration optimized for the specific collagenase lot (typically 10-15 minutes) with gentle shaking to facilitate digestion.

-

Digestion Termination: Stop the digestion by adding cold HBSS supplemented with serum.

-

Mechanical Disruption: Gently pipette the digested tissue up and down to release the islets.

-

Purification: Create a density gradient (e.g., using Ficoll-Paque) to separate the islets from the acinar and other exocrine tissue. Layer the cell suspension on top of the gradient and centrifuge. Islets will collect at the interface between the layers.

-

Islet Collection and Culture: Carefully collect the islet layer, wash with HBSS, and culture in RPMI-1640 medium overnight to allow for recovery before experimentation.

Electrophysiology: Patch-Clamp Technique

Objective: To measure the activity of K-ATP channels in pancreatic beta-cells and the inhibitory effect of this compound.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and polisher

-

Solutions:

-

Pipette (intracellular) solution (in mM): 140 KCl, 10 EGTA, 1 MgCl₂, 10 HEPES, pH 7.2 with KOH.

-

Bath (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

-

-

This compound stock solution

Protocol:

-

Cell Preparation: Use isolated pancreatic islets or a beta-cell line (e.g., INS-1, MIN6). Dissociate islets into single cells if necessary.

-

Pipette Fabrication: Pull and polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Seal Formation: Approach a single beta-cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-cell: Apply a brief pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.

-

Inside-out: After forming a gigaseal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

-

-

Recording:

-

In the whole-cell configuration, clamp the membrane potential and record the whole-cell K+ currents in response to voltage steps.

-

In the inside-out configuration, record single-channel currents at a fixed membrane potential.

-

-

Drug Application: Perfuse the bath with a solution containing this compound at various concentrations to measure its inhibitory effect on the K-ATP channel currents.

Insulin Secretion Assay: Islet Perifusion

Objective: To measure the dynamic insulin secretion from pancreatic islets in response to this compound.

Materials:

-

Perifusion system (including a pump, chambers for islets, and a fraction collector)

-

Krebs-Ringer bicarbonate buffer (KRB) supplemented with glucose and other secretagogues as needed.

-

This compound stock solution

-

Insulin ELISA kit

Protocol:

-

System Setup: Prime the perifusion system with KRB buffer and maintain it at 37°C.

-

Islet Loading: Place a group of isolated islets (typically 50-100) into each perifusion chamber.

-

Basal Secretion: Perifuse the islets with low glucose (e.g., 2.8 mM) KRB to establish a baseline insulin secretion rate. Collect fractions at regular intervals (e.g., every 1-5 minutes).

-

Stimulation: Switch the perifusion solution to one containing the desired concentration of this compound (and glucose, if studying potentiation).

-

Fraction Collection: Continue to collect fractions throughout the stimulation period to capture the dynamics of insulin release.

-

Washout: Switch back to the basal KRB solution to observe the reversal of the effect.

-

Insulin Measurement: Quantify the insulin concentration in each collected fraction using an insulin ELISA.

-

Data Analysis: Plot the insulin secretion rate over time to visualize the secretory profile in response to this compound.

Conclusion

This compound stimulates insulin secretion from pancreatic beta-cells through a well-defined mechanism involving the binding to the SUR1 subunit of the K-ATP channel, leading to channel closure, membrane depolarization, and calcium-dependent exocytosis of insulin. While being a first-generation sulfonylurea with lower potency compared to newer agents, the study of its mechanism of action has been fundamental to our understanding of beta-cell physiology and the development of subsequent generations of insulin secretagogues. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of sulfonylurea action and to explore novel therapeutic targets for the treatment of diabetes mellitus.

References

- 1. picmonic.com [picmonic.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and synthesis of Chlorpropamide

An In-depth Technical Guide on the Molecular Structure and Synthesis of Chlorpropamide

Introduction

This compound is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect is achieved by stimulating insulin secretion from pancreatic β-cells, an action dependent on functioning beta cells.[1][2][4] This technical guide provides a comprehensive overview of the molecular structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound is chemically known as 1-[(p-Chlorophenyl)sulfonyl]-3-propylurea.[1] The molecule consists of a chlorinated aromatic ring, a sulfonamide group, and an aliphatic side chain.[5]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O₃S[5][6] |

| Molecular Weight | 276.74 g/mol [4][6] |

| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-3-propylurea[2] |

| CAS Number | 94-20-2[6] |

| Appearance | White crystalline powder with a slight odor[1] |

| Melting Point | 126 to 130 °C (259 to 266 °F)[7] |

| Solubility | Practically insoluble in water at pH 7.3, with a solubility of 2.2 mg/mL at pH 6.[1] It is soluble in alcohol and moderately soluble in chloroform.[1][8] |

Synonyms: this compound is known by several other names, including:

-

1-(4-Chloro-benzenesulfonyl)-3-n-propyl-urea[5]

-

Diabinese[6]

-

Meldian[6]

-

N-(p-Chlorobenzenesulfonyl)-N'-propylurea[5]

Synthesis of this compound

The synthesis of this compound and other sulfonylurea derivatives can be achieved through various methods. A common approach involves the reaction of a substituted benzenesulfonamide with an isocyanate. More recent and safer methods utilize carbamates as alternatives to hazardous isocyanates.[9]

A prevalent laboratory and industrial synthesis route involves the reaction of 4-chlorobenzenesulfonamide with n-propyl isocyanate. This reaction is typically carried out in an alkaline medium or in the presence of a base to facilitate the formation of the sulfonylurea linkage.

An alternative and modern approach is the use of continuous-flow synthesis, which allows for rapid and efficient production with high yields.[9][10] For instance, this compound has been synthesized in high yield and throughput by reacting the appropriate sulfonamide and carbamate in a continuous flow system.[10]

Below is a diagram illustrating the general synthesis pathway.

Caption: General synthesis pathway of this compound.

Experimental Protocols

Laboratory Synthesis from 4-Chlorobenzenesulfonamide and n-Propyl Isocyanate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-Chlorobenzenesulfonamide

-

n-Propyl isocyanate

-

A suitable solvent (e.g., acetone, tetrahydrofuran)

-

A base (e.g., sodium hydroxide, potassium carbonate)

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzenesulfonamide in the chosen solvent.

-

Addition of Base: Add the base to the solution to form the sodium or potassium salt of the sulfonamide. This increases its nucleophilicity.

-

Addition of Isocyanate: Slowly add n-propyl isocyanate to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a suitable temperature.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. The solvent is then removed under reduced pressure.

-

Purification: The crude product is dissolved in water, and the solution is acidified with hydrochloric acid to precipitate the this compound. The precipitate is then filtered, washed with cold water, and dried.

-

Recrystallization: For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.[11]

-

Characterization: The final product's identity and purity can be confirmed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[11]

Continuous-Flow Synthesis

A rapid and efficient continuous-flow synthesis of this compound has been developed.[9]

General Workflow:

-

Stream Preparation: Two separate streams are prepared. One contains the sulfonamide (e.g., 4-chlorobenzenesulfonamide) premixed with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The second stream contains the corresponding carbamate.

-

Mixing and Reaction: The two streams are pumped into a microreactor or a heated flow coil where they mix and react at an elevated temperature (e.g., 80°C) for a short residence time (e.g., 1-2 minutes).[10]

-

In-line Work-up and Purification: The output from the reactor can be passed through in-line purification modules, such as scavenger resins or liquid-liquid extraction units, to remove unreacted starting materials and by-products.

-

Product Collection: The purified product stream is collected, and the solvent is evaporated to yield the final product. This method has been shown to produce this compound with high yield (94%) and throughput (up to 188 g/h).[9]

Below is a diagram illustrating the workflow for continuous-flow synthesis.

Caption: Workflow for continuous-flow synthesis of this compound.

Conclusion

This compound remains a significant molecule in the study of oral hypoglycemic agents. Understanding its molecular structure is key to comprehending its mechanism of action. The synthesis of this compound has evolved from traditional batch processes to more efficient and safer continuous-flow methodologies, reflecting broader trends in pharmaceutical manufacturing. The protocols and data presented in this guide offer a detailed resource for professionals engaged in the research and development of sulfonylurea-based therapeutics.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 94-20-2・this compound・032-21482・034-21481[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. CAS 94-20-2: this compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]

- 11. pjps.pk [pjps.pk]

Pharmacokinetics and Metabolism of Chlorpropamide In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of chlorpropamide, a first-generation sulfonylurea drug. The information presented is intended to support research, and drug development activities by offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize the key pharmacokinetic parameters and metabolic profile of this compound in humans.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Units |

| Bioavailability (Oral) | >90 | % |

| Half-life (t½) | ~36 (range: 25-60) | hours |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 | hours |

| Volume of Distribution (Vd) | 0.19 | L/kg |

| Plasma Protein Binding | 90 | % |

| Total Clearance (CL) | 0.05 | mL/min/kg |

| Nonrenal Clearance | 1.8 - 2.4 | mL/h/kg |

Table 2: Urinary Excretion Profile of this compound and its Metabolites in Humans

| Compound | Percentage of Daily Dose Excreted in Urine |

| Unchanged this compound | 18% |

| 2-hydroxythis compound (2-OH-CPA) | 55% |

| p-chlorobenzenesulfonylurea (CBSU) | 21% |

| 3-hydroxythis compound (3-OH-CPA) | 2% |

| p-chlorobenzenesulfonamide (CBSA) | 2% |

Metabolic Pathways of this compound

This compound is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes. The major metabolic pathway is hydroxylation at the 2-position of the propyl side chain, predominantly catalyzed by CYP2C9, with a minor contribution from CYP2C19.[1] Other identified metabolites include 3-hydroxythis compound, p-chlorobenzenesulfonylurea, and p-chlorobenzenesulfonamide.[2]

Metabolic pathways of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Human Subjects

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of this compound in healthy volunteers.

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy human subjects.

Study Design:

-

Participants: A cohort of healthy adult volunteers (e.g., n=21) with normal renal and hepatic function.[1]

-

Genotyping: Subjects are genotyped for relevant metabolizing enzymes, such as CYP2C9 and CYP2C19, to assess the influence of genetic polymorphisms on drug disposition.[1]

-

Dosing: A single oral dose of 250 mg this compound is administered with water after an overnight fast.

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate plasma, which is then stored at -80°C until analysis.

-

Urine Collection: Urine is collected over specified intervals (e.g., 0-12, 12-24, 24-48, 48-72, and 72-96 hours) to determine the excretion of the parent drug and its metabolites.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Workflow for an in vivo pharmacokinetic study.

Analytical Method for Quantification in Plasma: LC-MS/MS

Objective: To quantify the concentration of this compound and its metabolites in human plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a polypropylene tube, add an internal standard solution.

-

Add 700 µL of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C8 or similar reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: A typical flow rate of 0.4 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of this compound and its metabolites. The transitions of the precursor ion to specific product ions are monitored.

-

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of this compound.

Methodology:

-

Incubation Mixture Preparation:

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.2 mg/mL protein), a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2), and phosphate buffer (pH 7.4).

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding this compound (at various concentrations to determine enzyme kinetics).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of metabolites using LC-MS/MS.

-

-

Enzyme Inhibition (Optional):

-

To identify the specific CYP enzymes involved, perform incubations in the presence of known selective inhibitors of different CYP isoforms (e.g., sulfaphenazole for CYP2C9). A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.[1]

-

References

The Sulfonylurea Chlorpropamide: An In-depth Technical Guide to its Interaction with ATP-Sensitive Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the first-generation sulfonylurea, chlorpropamide, and ATP-sensitive potassium (K-ATP) channels. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound is an oral hypoglycemic agent that primarily functions by stimulating insulin secretion from pancreatic β-cells.[1][2][3] This action is mediated through its direct interaction with the ATP-sensitive potassium (K-ATP) channel, a crucial component in coupling cellular metabolism to electrical excitability in these cells.[4]

The K-ATP channel in pancreatic β-cells is an octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5] Under basal conditions, these channels are open, allowing potassium ions (K+) to efflux, which maintains the β-cell membrane in a hyperpolarized state.

This compound exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[2][5] This binding event inhibits the channel's activity, leading to its closure. The subsequent reduction in K+ efflux causes depolarization of the β-cell membrane. This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), resulting in an influx of calcium ions (Ca2+) into the cell. The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[6][7][8]

Quantitative Data on this compound and Other Sulfonylureas

The following table summarizes key quantitative data regarding the interaction of this compound and other selected sulfonylureas with the K-ATP channel. This data is essential for comparative analysis and understanding the structure-activity relationships of this drug class.

| Compound | Target | Parameter | Value | Cell Type/System | Reference(s) |

| This compound | SUR1/Kir6.2 | K_i_ | ~30 µM | Recombinant HEK-293 cells | |

| Glibenclamide | SUR1/Kir6.2 | K_i_ | ~0.7 nM | Recombinant HEK-293 cells | |

| Glibenclamide | SUR1/Kir6.2 | IC_50_ | ~0.92 nM | Recombinant HEK-293 cells | |

| Tolbutamide | SUR1/Kir6.2 | IC_50_ | 8.7 ± 1.7 µM | GABAergic SNpr neurons | [9] |

| Gliclazide | SUR1/Kir6.2 | IC_50_ | ~5 nM (high-affinity) | Xenopus oocytes |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

This compound-Induced Insulin Secretion Pathway

Caption: Signaling cascade of this compound-induced insulin secretion.

Downstream Effects of Increased Intracellular Calcium

Caption: Key downstream signaling pathways activated by increased intracellular Ca²⁺.[6][10]

Experimental Workflow: Radioligand Binding Assay```dot

Caption: Workflow for measuring this compound's inhibitory effect on K-ATP channels. [11][12][13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on K-ATP channels.

Competitive Radioligand Binding Assay for SUR1

This protocol is designed to determine the binding affinity (Ki) of this compound for the sulfonylurea receptor 1 (SUR1).

4.1.1. Materials

-

Cells expressing SUR1 (e.g., HEK-293 cells stably transfected with SUR1 and Kir6.2, or insulinoma cell lines like INS-1).

-

Radiolabeled sulfonylurea (e.g., [³H]glibenclamide).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration manifold.

4.1.2. Membrane Preparation

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend cells in hypotonic lysis buffer and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

4.1.3. Binding Assay

-

In a 96-well plate, set up triplicate reactions for each concentration of this compound.

-

To each well, add:

-

Membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of [³H]glibenclamide (typically at or below its Kd).

-

Varying concentrations of unlabeled this compound (spanning a wide range, e.g., 10⁻⁹ to 10⁻³ M).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a potent unlabeled sulfonylurea (e.g., 10 µM glibenclamide).

-

-

Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4.1.4. Data Analysis

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of K-ATP channel inhibition by this compound in whole-cell patch-clamp configuration. [11][12][13] 4.2.1. Materials

-

Pancreatic β-cells or a cell line expressing Kir6.2/SUR1.

-

Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH).

-

Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 1 ATP, pH 7.2 with KOH).

-

This compound stock solution.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

4.2.2. Procedure

-

Plate cells on glass coverslips suitable for microscopy.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 1-5 MΩ when filled with intracellular solution.

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

-

Approach a target cell with the patch pipette under positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply voltage ramps or steps to elicit K-ATP currents.

-

Establish a stable baseline recording of the K-ATP current.

-

Apply different concentrations of this compound to the bath via a perfusion system and record the resulting inhibition of the K-ATP current.

-

Wash out the drug to observe the reversibility of the inhibition.

4.2.3. Data Analysis

-

Measure the amplitude of the K-ATP current before and after the application of each concentration of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC₅₀ value.

In Vitro Insulin Secretion Assay

This protocol describes a static incubation method to measure insulin secretion from isolated pancreatic islets in response to this compound. [1][14][15][16] 4.3.1. Materials

-

Isolated pancreatic islets (from mouse, rat, or human).

-

Krebs-Ringer bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

-

This compound stock solution.

-

Insulin ELISA kit.

-

24-well plates.

4.3.2. Procedure

-

Isolate pancreatic islets using a standard collagenase digestion method. [1]2. Culture the islets overnight to allow for recovery.

-

Pre-incubate size-matched groups of islets (e.g., 10 islets per well) in KRB buffer with low glucose for 1-2 hours to establish a basal secretion rate.

-

Replace the pre-incubation buffer with fresh KRB buffer containing:

-

Low glucose (negative control).

-

High glucose (positive control).

-

Low glucose + varying concentrations of this compound.

-

-

Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.

-

Collect the supernatant from each well for insulin measurement.

-

Lyse the islets to measure total insulin content.

-

Measure the insulin concentration in the supernatants and lysates using an insulin ELISA kit.

4.3.3. Data Analysis

-

Normalize the secreted insulin to the total insulin content or per islet.

-

Compare the amount of insulin secreted in the presence of this compound to the basal (low glucose) and stimulated (high glucose) controls.

-

Plot the amount of secreted insulin as a function of the this compound concentration to generate a dose-response curve.

Conclusion

This technical guide provides a detailed examination of the interaction between this compound and ATP-sensitive potassium channels. The presented quantitative data, signaling pathway diagrams, and experimental protocols offer a robust resource for researchers and drug development professionals. A thorough understanding of these fundamental mechanisms is critical for the rational design of novel therapeutics targeting the K-ATP channel and for advancing our knowledge of β-cell physiology and pathophysiology. While a precise IC50 value for this compound's direct channel inhibition remains to be definitively established in the literature, the provided Ki value offers a strong indication of its binding affinity and its role as a first-generation sulfonylurea in the management of type 2 diabetes.

References

- 1. Islet isolation and glucose-stimulated insulin secretion assay (GSIS) [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Friend and foe: β-cell Ca2+ signaling and the development of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. embopress.org [embopress.org]

- 10. Ca2+-Mediated Signaling Pathways: A Promising Target for the Successful Generation of Mature and Functional Stem Cell-Derived Pancreatic Beta Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. Patch Clamp Protocol [labome.com]

- 14. researchgate.net [researchgate.net]

- 15. Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY [bcell.org]

- 16. surgery.wisc.edu [surgery.wisc.edu]

An In-depth Technical Guide to the Extra-pancreatic Effects of Chlorpropamide on Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpropamide, a first-generation sulfonylurea, has long been utilized in the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a significant body of evidence demonstrates that this compound also exerts profound extra-pancreatic effects on glucose metabolism. These effects, which contribute substantially to its overall hypoglycemic action, primarily involve the suppression of hepatic glucose production and the enhancement of peripheral glucose utilization. This technical guide provides a comprehensive overview of these extra-pancreatic actions, detailing the underlying mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved signaling pathways.

Hepatic Effects of this compound

This compound significantly modulates hepatic glucose metabolism, primarily by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[1] This action is particularly crucial in reducing fasting hyperglycemia, a hallmark of type 2 diabetes.

Inhibition of Glucagon-Stimulated Gluconeogenesis

This compound has been shown to directly counteract the effects of glucagon, a hormone that stimulates hepatic glucose production. In perfused livers from fasted rats, this compound consistently blocks the glucagon-induced increase in glucose output.[2] This inhibitory effect is associated with a parallel suppression of cyclic AMP (cAMP) production, a key second messenger in the glucagon signaling cascade.[2]

Potentiation of Insulin's Hepatic Action

Beyond its direct inhibitory effects, this compound enhances the liver's sensitivity to insulin.[3] It augments insulin's ability to suppress glucagon-stimulated glucose production.[3] This potentiation of insulin action does not appear to require prior administration of the drug, suggesting a direct and rapid effect on hepatic tissue.[3]

Modulation of Key Glycolytic Intermediates

At a molecular level, this compound influences the concentration of key regulatory molecules in glucose metabolism. In isolated hepatocytes, it has been observed to increase the cellular concentration of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (a key enzyme in glycolysis) and an inhibitor of fructose-1,6-bisphosphatase (a key enzyme in gluconeogenesis).[4] This shift in F-2,6-P2 levels promotes glycolysis and inhibits gluconeogenesis.[4]

Effects on Peripheral Glucose Utilization

In addition to its hepatic actions, this compound enhances glucose uptake and metabolism in peripheral tissues, such as adipose tissue and skeletal muscle.[5] This contributes to improved postprandial glucose control.

Enhancement of Glucose Transport

Studies using rat adipocytes have demonstrated that this compound directly stimulates glucose transport.[6] This effect is observed in both the absence and presence of insulin, indicating a mechanism that is at least partially independent of insulin signaling.[6] Importantly, this compound potentiates insulin-stimulated glucose transport, suggesting an improvement in the cellular response to insulin.[6]

Post-Receptor Mechanism of Action

The enhanced peripheral glucose uptake does not appear to be mediated by an increase in insulin binding to its receptor.[6][7] Research has shown that this compound treatment does not alter insulin receptor number or affinity in rat adipocytes.[6] Furthermore, the activity of the insulin receptor tyrosine kinase, a critical initial step in insulin signaling, remains unchanged.[6] This evidence strongly suggests that this compound acts at a post-receptor site to enhance the insulin signaling cascade for glucose transport.[6] Some studies suggest that sulfonylureas may exert their effects on adipocytes by inhibiting the phosphorylation of PPARγ at serine 273, which is linked to improved glucose uptake.[8]

Quantitative Data on Extra-pancreatic Effects

The following table summarizes quantitative data from key in vitro studies investigating the extra-pancreatic effects of this compound on glucose metabolism.

| Parameter Measured | Experimental System | This compound Concentration | Effect in Absence of Insulin | Effect in Presence of Insulin | Citation |

| 2-Deoxyglucose Transport | Rat Adipocytes | 175 µg/mL | 17% increase | 20% increase | [6] |

| Glucose Metabolism (to CO2 and lipids) | Rat Adipocytes | 175 µg/mL | 30% increase | 31% increase | [6] |

| Gluconeogenesis (from pyruvate) | Isolated Hepatocytes | 1 mM | 39% inhibition | - | [4] |

| L-Lactate Production | Isolated Hepatocytes | 1 mM | 40% stimulation | - | [4] |

Key Experimental Protocols

The investigation of this compound's extra-pancreatic effects relies on a variety of established experimental methodologies.

Perfused Rat Liver Model for Hepatic Glucose Production

-

Objective: To assess the direct effect of this compound on hepatic glucose output in a controlled ex vivo system.

-

Methodology:

-

Livers are isolated from rats (typically fasted to induce gluconeogenesis).

-

The liver is perfused through the portal vein with an oxygenated, recirculating Krebs-Henseleit bicarbonate buffer containing a gluconeogenic substrate (e.g., lactate).

-

After a baseline period, glucagon is added to the perfusate to stimulate glucose production.

-

This compound is then introduced into the perfusate, and samples of the perfusate are collected at regular intervals to measure glucose concentration.

-

At the end of the experiment, the liver tissue can be freeze-clamped for analysis of metabolites like cAMP.

-

Glucose Transport Assay in Isolated Rat Adipocytes

-

Objective: To measure the effect of this compound on glucose uptake in insulin-sensitive peripheral cells.

-

Methodology:

-

Adipocytes are isolated from rat epididymal fat pads by collagenase digestion.

-

The isolated cells are incubated in a biochemically defined medium for a specified period (e.g., 20 hours) in the presence or absence of this compound.

-

Cells are then washed and incubated with or without insulin.

-

Glucose transport is initiated by adding a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose.

-

After a short incubation period, the transport is stopped, and the cells are separated from the medium.

-

The amount of radioactivity taken up by the cells is measured by scintillation counting to determine the rate of glucose transport.

-

Insulin Receptor Binding and Kinase Activity Assays

-

Objective: To determine if this compound's effects on insulin sensitivity are mediated at the receptor level.

-

Methodology:

-

Binding Assay:

-

Cell membranes or solubilized receptors from adipocytes (pre-treated with or without this compound) are incubated with radiolabeled insulin.

-

Non-specific binding is determined in the presence of a large excess of unlabeled insulin.

-

The amount of bound radiolabeled insulin is measured to determine receptor number and affinity.

-

-

Kinase Assay:

-

Partially purified insulin receptors are incubated with or without insulin in the presence of [γ-³²P]ATP.

-

The autophosphorylation of the receptor's β-subunit is assessed by SDS-PAGE and autoradiography.

-

Alternatively, the phosphorylation of an artificial substrate can be measured.

-

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway: this compound's Effect on Hepatic Glucose Production

Caption: this compound inhibits hepatic gluconeogenesis via cAMP and F-2,6-P2 pathways.

Signaling Pathway: this compound's Post-Receptor Action in Peripheral Tissues

Caption: this compound enhances glucose uptake by acting on post-receptor signaling.

Experimental Workflow: Investigating Peripheral Glucose Uptake

Caption: Workflow for assessing this compound's effect on adipocyte glucose transport.

Conclusion

The therapeutic efficacy of this compound in type 2 diabetes is not solely attributable to its insulin secretagogue activity. Its extra-pancreatic effects play a vital role in its overall glycemic control. By inhibiting hepatic gluconeogenesis, potentiating insulin's action on the liver, and enhancing peripheral glucose uptake through a post-receptor mechanism, this compound addresses multiple pathophysiological defects of type 2 diabetes. A thorough understanding of these multifaceted actions is essential for researchers and clinicians in the field of diabetes drug development and therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Potentiation of the hepatic action of insulin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effect of this compound on glucose transport in rat adipocytes in the absence of changes in insulin binding and receptor-associated tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonylureas do not affect insulin binding or glycemic control in insulin-dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Oral Hypoglycemic Agents: A Technical History of Chlorpropamide

Foreword

The discovery of sulfonylureas, and subsequently chlorpropamide, marked a pivotal moment in the management of type 2 diabetes mellitus. It heralded an era of oral hypoglycemic agents, offering a convenient and effective alternative to insulin for a subset of patients. This technical guide delves into the discovery, history, and mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of this historically significant compound. Through a detailed examination of its pharmacological properties, key experimental findings, and data from seminal clinical trials, this document aims to provide a deep understanding of this compound's role in the evolution of diabetes therapy.

A Serendipitous Discovery: The Dawn of Sulfonylureas

The journey to this compound began not with a targeted search for an anti-diabetic drug, but as an offshoot of research into antibacterial sulfonamides in the 1930s and 1940s.[1] In 1942, French scientist Marcel Janbon and his colleagues observed that a sulfonamide derivative, 2254RP (carbutamide), induced hypoglycemia in patients being treated for typhoid fever.[2][3] This serendipitous finding prompted further investigation by the physiologist Auguste Loubatières, who, by 1946, demonstrated that these compounds stimulated the release of insulin from the pancreas, a mechanism contingent on the presence of functional pancreatic β-cells.[2][4] This foundational work laid the groundwork for the development of the sulfonylurea class of drugs. The first sulfonylurea to be marketed for diabetes was tolbutamide in the 1950s.[4]

The Emergence of this compound: A First-Generation Sulfonylurea

This compound, chemically known as 4-chloro-N-(propylcarbamoyl)benzenesulfonamide, was introduced in 1958 and became a mainstay in the treatment of type 2 diabetes for several decades.[5] As a first-generation sulfonylurea, its development was driven by the need for more potent and longer-acting agents compared to its predecessors.[6] The substitution of a chlorine atom on the benzene ring in place of the methyl group found in tolbutamide significantly reduced its metabolism, resulting in a much longer half-life.[6]

Mechanism of Action: Unlocking Insulin Secretion

This compound exerts its hypoglycemic effect primarily by stimulating the secretion of insulin from the pancreatic β-cells.[7][8][9][10] This action is independent of glucose concentration.[8] The molecular mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[11][12]

The binding of this compound to SUR1 inhibits the K-ATP channel, leading to a decrease in potassium efflux.[7][11] This reduction in potassium conductance causes depolarization of the β-cell membrane. The membrane depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[7][11] The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin levels in the bloodstream.[7][11]

Beyond its primary secretagogue action, this compound may also have extrapancreatic effects, including increasing peripheral glucose utilization and decreasing hepatic gluconeogenesis.[7][10] There is also some evidence to suggest it may enhance the number and sensitivity of insulin receptors.[10]

Signaling Pathway of this compound-Induced Insulin Secretion

Experimental Protocols

Detailed experimental protocols from the initial discovery and development of this compound are not extensively documented in publicly available literature. However, the following sections outline the principles and general methodologies for key experiments that were instrumental in characterizing its hypoglycemic activity.

Synthesis of this compound

The synthesis of this compound, 4-chloro-N-(propylcarbamoyl)benzenesulfonamide, involves the reaction of 4-chlorobenzenesulfonamide with propyl isocyanate. A general laboratory-scale synthesis can be described as follows:

Materials:

-

4-chlorobenzenesulfonamide

-

Propyl isocyanate

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Base catalyst (e.g., triethylamine, pyridine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzenesulfonamide in the anhydrous solvent.

-

Add a catalytic amount of the base to the solution.

-

Slowly add propyl isocyanate to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterize the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Measurement of Insulin Secretion from Isolated Pancreatic Islets

The effect of this compound on insulin secretion is typically studied using isolated pancreatic islets from animal models (e.g., rats, mice) or human donors. A common method to quantify insulin is the radioimmunoassay (RIA).

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations

-

This compound solutions of different concentrations

-

Radioimmunoassay (RIA) kit for insulin

-

Acid-ethanol solution for insulin extraction

Procedure:

-

Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.

-

Pre-incubation: Pre-incubate batches of islets (e.g., 10 islets per tube) in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.

-

Incubation with this compound: Replace the pre-incubation buffer with fresh KRB buffer containing different concentrations of this compound and a specific glucose concentration (e.g., 2.8 mM or a stimulatory concentration like 16.7 mM).

-

Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant (containing secreted insulin).

-

Insulin Extraction: Lyse the islets with an acid-ethanol solution to extract the intracellular insulin content.

-

Radioimmunoassay (RIA): Quantify the insulin concentration in the supernatant and the islet lysate using a competitive RIA. This involves incubating the samples with a known amount of radiolabeled insulin and a specific anti-insulin antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled insulin in the sample.

-

Data Analysis: Express insulin secretion as a percentage of total insulin content (secreted + intracellular) or as absolute amounts. Compare the insulin secretion in the presence of this compound to the basal secretion and to the secretion stimulated by glucose alone.

Electrophysiological Recording of K-ATP Channel Activity

Patch-clamp electrophysiology is a powerful technique to directly measure the activity of ion channels, such as the K-ATP channel, in the membrane of pancreatic β-cells.

Materials:

-

Isolated pancreatic β-cells or dispersed islet cells

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes (glass capillaries)

-

Intracellular and extracellular recording solutions

-

This compound solutions

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of pancreatic β-cells.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a tip opening of approximately 1-2 µm. Fill the pipette with an intracellular solution that mimics the ionic composition of the β-cell cytoplasm.

-

Gigaohm Seal Formation: Under a microscope, carefully bring the micropipette into contact with the membrane of a β-cell. Apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

-